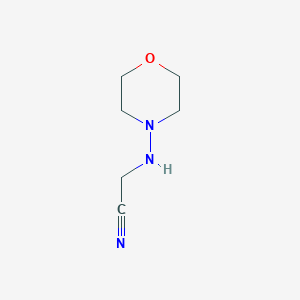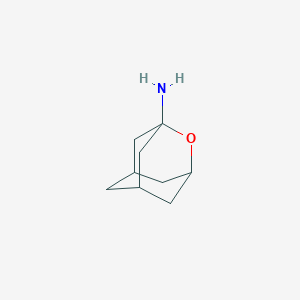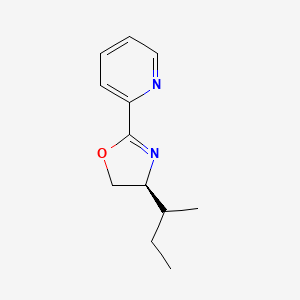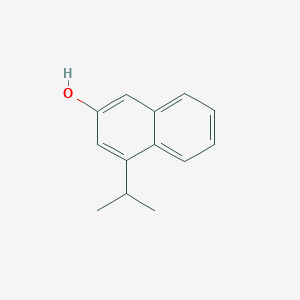
2-Hydroxy-4-isopropylnaphthalene
説明
2-Hydroxy-4-isopropylnaphthalene is a chemical compound with the molecular formula C13H14O . Its molecular weight is 186.2497 . The IUPAC Standard InChI is InChI=1S/C13H14O/c1-9(2)13-8-11(14)7-10-5-3-4-6-12(10)13/h3-9,14H,1-2H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .科学的研究の応用
Synthesis and Chemical Transformations
Synthesis of 3-Isopropylnaphthalene-1,2-dione
A study by Burmaoglu, Altundas, and SeÇen (2008) demonstrated an efficient synthesis method for 3-isopropylnaphthalene-1,2-dione, starting from 3-hydroxy-2-naphthoic acid. This process involved the conversion to methyl ester, followed by treatment with MeMgI and Pd-C catalyzed hydrogenation, leading to the creation of 3-isopropylnaphthalen-2-ol. This intermediate was then oxidized to yield 3-isopropylnaphthalene-1,2-dione (Burmaoglu, Altundas, & SeÇen, 2008).
Formation and Decomposition Studies
Carnduff and Leppard (1977) explored the decomposition of 1-hydroperoxy-1-isopropylnaphthalen-2(1H)-one by various bases. They identified complex redox and rearrangement processes leading to 1-hydroxy-1-isopropylnaphthalen-2(1H)-one and other compounds. This study highlights the potential for chemical transformations of isopropylnaphthalene derivatives (Carnduff & Leppard, 1977).
Metabolic Pathways and Oxidation Products
Identification of Urinary Metabolites in Rats
Kojima, Maruyama, and Babasaki (1980) identified metabolites of 2-isopropylnaphthalene in rats, emphasizing the oxidation of the isopropyl chain. They isolated and identified metabolites such as 2-(2-naphthyl)propionic acid and 2-(2-naphthyl)-2-propanol, among others. This research is crucial for understanding the metabolic fate of 2-isopropylnaphthalene in biological systems (Kojima, Maruyama, & Babasaki, 1980).
Catalytic Oxidation Studies
or manganese(II) chloride with tetrabutylammonium bromide as catalysts. This study reveals the potential of these catalytic systems in producing various oxidation products, highlighting the diverse applications of 2-isopropylnaphthalene in chemical synthesis and transformation processes (Orlińska, Zawadiak, & Gilner, 2005).
Environmental and Ecotoxicological Studies
- Metabolism in Fish: An ecotoxicological study by Kojima, Saito, and Yoshida (1982) focused on the metabolism of diisopropylnaphthalene (DIPN) in fish, particularly carp. They identified various metabolites through oxidation of the isopropyl chain, offering insights into the environmental fate of DIPN. This research is crucial for understanding the impact of such chemicals on aquatic life (Kojima, Saito, & Yoshida, 1982).
Oxidative Dimerization and Isopropylation Studies
Oxidative Dimerization
Falshaw, Johnson, King, and Rodrigo (1967) studied the oxidative dimerization of 1,2,3,4-tetrahydro-6-hydroxy-7-isopropylnaphthalene. Their findings on the dimerization process and the resulting compounds contribute to the understanding of complex chemical reactions involving naphthalene derivatives (Falshaw, Johnson, King, & Rodrigo, 1967).
Selective Isopropylation Over Zeolites
Moreau, Finiels, Geneste, and Solofo (1992) explored the isopropylation of naphthalene over zeolites, focusing on the selective formation of 2-isopropylnaphthalene. This research provides valuable information on the catalytic processes and the potential for zeolite-mediated transformations in industrial applications (Moreau, Finiels, Geneste, & Solofo, 1992).
特性
IUPAC Name |
4-propan-2-ylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-9(2)13-8-11(14)7-10-5-3-4-6-12(10)13/h3-9,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWZYHJSSCQDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015985 | |
| Record name | 2-Hydroxy-4-isopropylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162050-75-1 | |
| Record name | 2-Hydroxy-4-isopropylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





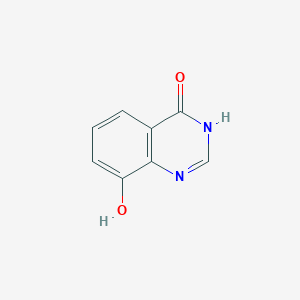
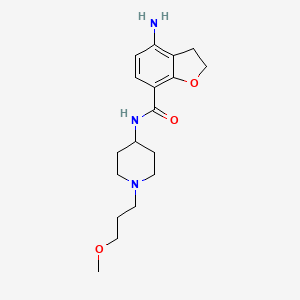
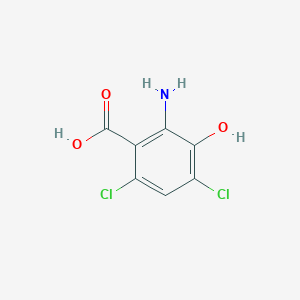
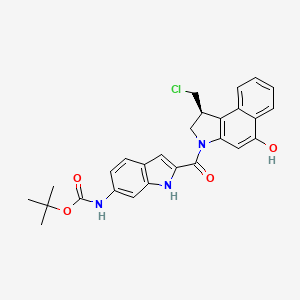
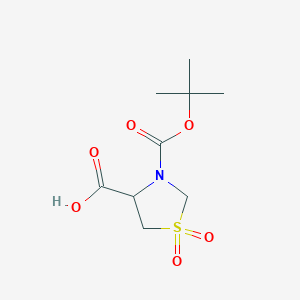
![5-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B3323163.png)

